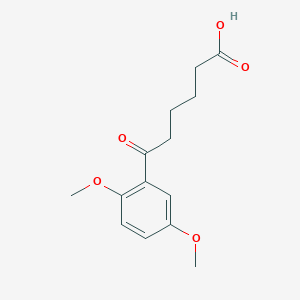

6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid

説明

特性

IUPAC Name |

6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-18-10-7-8-13(19-2)11(9-10)12(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCHCGWWPRZTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309868 | |

| Record name | 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79381-16-1 | |

| Record name | NSC218336 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid

Executive Summary

This technical guide details the synthesis of 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid (CAS: 79381-16-1), a functionalized aromatic keto-acid often utilized as a linker in medicinal chemistry or an intermediate for polyketide analogs.

The protocol prioritizes the Friedel-Crafts Acylation pathway using a mono-protected adipic acid derivative. This route offers superior regioselectivity and atom economy compared to direct anhydride reactions or organometallic coupling. A critical focus is placed on preserving the 2,5-dimethoxy motif, which is susceptible to O-demethylation under aggressive Lewis acid conditions.

Retrosynthetic Analysis

To design the most robust pathway, we apply a disconnection approach at the acyl-aromatic bond.

-

Disconnection: C(sp2)-C(sp2) bond between the phenyl ring and the carbonyl group.

-

Synthons:

-

Nucleophile: 1,4-Dimethoxybenzene (electron-rich aromatic system).

-

Electrophile: An adipoyl cation equivalent (C6 chain).

-

-

Synthetic Equivalents:

-

1,4-Dimethoxybenzene is commercially available.

-

The electrophile requires a C6 dicarbonyl species. Using adipoyl chloride (di-acid chloride) risks polymerization or double acylation. Therefore, Methyl 6-chloro-6-oxohexanoate (adipoyl chloride monomethyl ester) is selected to desymmetrize the reagent and ensure mono-acylation.

-

Pathway Logic Diagram

Figure 1: Retrosynthetic logic flow prioritizing the mono-ester chloride route.

Primary Synthesis Protocol (The Ester-Chloride Route)

This two-step protocol minimizes side reactions (such as polymerization) and simplifies purification.

Step 1: Friedel-Crafts Acylation

Objective: Selective acylation of 1,4-dimethoxybenzene at the ortho position (relative to methoxy) to form the methyl ester intermediate.

| Parameter | Specification |

| Substrate | 1,4-Dimethoxybenzene (1.0 eq) |

| Reagent | Methyl 6-chloro-6-oxohexanoate (1.05 eq) |

| Catalyst | Aluminum Chloride (AlCl₃), Anhydrous (1.1 eq) |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane |

| Temperature | 0°C to Room Temperature (Strict Control) |

| Time | 2 - 4 Hours |

Detailed Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Catalyst Suspension: Charge the flask with AlCl₃ (1.1 eq) and anhydrous DCM (0.5 M concentration) . Cool the suspension to 0°C using an ice bath.

-

Electrophile Formation: Add Methyl 6-chloro-6-oxohexanoate (1.05 eq) dropwise to the AlCl₃ suspension. Stir for 15 minutes at 0°C to generate the acylium ion complex.

-

Substrate Addition: Dissolve 1,4-Dimethoxybenzene (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

-

Expert Insight: Slow addition prevents localized overheating, which can cause AlCl₃-mediated demethylation of the methoxy groups (forming phenols).

-

-

Reaction: Allow the mixture to warm gradually to room temperature. Monitor by TLC (Hexane:EtOAc 7:3). The product will appear as a lower Rf spot compared to the starting material.

-

Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1M) with vigorous stirring. Separate the organic layer.[1]

-

Workup: Wash the organic layer with water (2x), saturated NaHCO₃ (to remove traces of acid), and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize the crude methyl ester from Hexane/EtOAc or use flash chromatography if necessary.

Step 2: Ester Hydrolysis (Saponification)

Objective: Conversion of the methyl ester intermediate to the final carboxylic acid.

| Parameter | Specification |

| Substrate | Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate |

| Reagent | NaOH (2.0 eq, 1M aqueous solution) |

| Solvent | Methanol / Water (3:1 v/v) |

| Temperature | Reflux (65°C) |

| Time | 1 - 2 Hours |

Detailed Methodology:

-

Dissolve the intermediate ester in Methanol .

-

Add 1M NaOH (aq) .

-

Heat the mixture to reflux for 1-2 hours. Monitor disappearance of the ester by TLC.

-

Isolation: Cool to room temperature. Evaporate the methanol under reduced pressure.

-

Acidification: Dilute the aqueous residue with water and cool to 0°C. Acidify carefully with 1M HCl to pH ~2.

-

Precipitation: The target acid, 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid , typically precipitates as a white to off-white solid.

-

Filtration: Filter the solid, wash with cold water, and dry under vacuum.

Mechanism & Critical Control Points

Reaction Mechanism (EAS)

The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS).[2][3][4] The 1,4-dimethoxybenzene is activated at the ortho/para positions.[3][4] Due to symmetry, all four aromatic protons are initially equivalent. Acylation occurs ortho to one methoxy group.[5]

Regiochemistry Note: The product is 2,5-dimethoxy substituted relative to the new ketone bond.

-

Acylation at Position 2 (relative to C1-OMe).

-

Result: The ketone is at C1 (new numbering). The original C1-OMe becomes C2-OMe. The original C4-OMe becomes C5-OMe.

-

This confirms the identity: 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid .

Workflow Diagram

Figure 2: Step-by-step synthesis workflow.

Analytical Profile (Expected Data)

To validate the synthesis, compare spectral data against these expected values:

-

1H NMR (400 MHz, CDCl₃):

-

δ 12.0 (s, 1H, -COOH) - Broad singlet.

-

δ 7.2 - 6.9 (m, 3H, Aromatic protons). Expect a characteristic pattern for 1,2,4-substitution (d, dd, d).

-

δ 3.85, 3.78 (s, 6H, 2x -OCH₃). Two distinct singlets due to asymmetry induced by the ketone.

-

δ 2.95 (t, 2H, -CH₂-C=O). Triplet adjacent to the ketone.

-

δ 2.40 (t, 2H, -CH₂-COOH). Triplet adjacent to the acid.

-

δ 1.75 - 1.65 (m, 4H, -CH₂-CH₂-). Multiplets for the central alkyl chain.

-

-

Mass Spectrometry (ESI):

-

[M+H]+ : 267.12

-

[M-H]- : 265.11

-

Safety & Handling

-

Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood and quench carefully.

-

Dichloromethane (DCM): Volatile and potentially carcinogenic. Use appropriate PPE (gloves, goggles).

-

Acid Chlorides: Corrosive and lachrymatory. Avoid inhalation.

References

-

Friedel-Crafts Acylation General Methodology

- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.

-

Source:

- Synthesis of Alkoxy-Acetophenones (Analogous Chemistry)

-

Specific Substrate Reactivity (1,4-Dimethoxybenzene)

-

Characterization of 2,5-dimethoxyacetophenone derivatives via Friedel-Crafts.[6]

-

Source:

-

-

Target Molecule Registry

- CAS 79381-16-1: 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid.

-

Source:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fog.ccsf.edu [fog.ccsf.edu]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 6. researchgate.net [researchgate.net]

- 7. theochem.mercer.edu [theochem.mercer.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. scribd.com [scribd.com]

Technical Whitepaper: 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid

Chemical Profile, Synthetic Utility, and Handling Protocols

Executive Summary

6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid (CAS: 79381-16-1) is a specialized aromatic keto-acid intermediate used primarily in the synthesis of pharmaceuticals and advanced chemical biology tools, including PROTAC (Proteolysis Targeting Chimera) linkers. Structurally, it consists of an electron-rich 2,5-dimethoxybenzene ring coupled to a six-carbon aliphatic chain via a ketone linkage. This bifunctionality—combining a reactive carboxylic acid tail with a photo-stable, electron-rich aromatic core—makes it a critical building block for constructing heterobifunctional ligands and radiopharmaceuticals.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and characterization standards for research and development applications.

Chemical Identity & Structure

The compound features a 1,4-dimethoxybenzene core substituted at the 2-position with an adipoyl moiety. The electron-donating methoxy groups at positions 2 and 5 activate the ring, influencing both its spectroscopic signature and its reactivity toward further electrophilic substitution.

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid |

| CAS Registry Number | 79381-16-1 |

| Molecular Formula | C₁₄H₁₈O₅ |

| Molecular Weight | 266.29 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 102–106 °C (Typical for analogous keto-acids) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water; Soluble in aqueous NaOH/NaHCO₃ |

| pKa (Predicted) | ~4.8 (Carboxylic acid), -6.5 (Ketone oxygen protonation) |

Synthetic Pathways & Mechanism

The industrial and laboratory-scale synthesis of 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid relies on Friedel-Crafts acylation .[1] The reaction couples 1,4-dimethoxybenzene with an activated adipic acid derivative (typically adipic anhydride or adipoyl chloride) in the presence of a Lewis acid catalyst.

Reaction Mechanism

The high electron density of the 1,4-dimethoxybenzene ring allows for acylation under relatively mild conditions compared to unactivated benzene.

-

Activation: The Lewis acid (e.g., AlCl₃) complexes with adipic anhydride, generating a highly electrophilic acylium ion species.

-

Electrophilic Attack: The acylium ion attacks the aromatic ring at the position ortho to a methoxy group (2-position), which is activated by resonance donation.

-

Aromatization: Loss of a proton restores aromaticity, yielding the aluminum complex of the keto-acid.

-

Hydrolysis: Acidic workup liberates the free carboxylic acid and the ketone.

Synthetic Workflow Diagram

The following diagram illustrates the core synthetic logic and workup procedure.

Figure 1: Friedel-Crafts synthesis pathway using adipic anhydride and aluminum chloride.

Experimental Protocol (Representative)

Note: This protocol is derived from standard methodologies for omega-aryl-keto acids.

-

Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

-

Reagent Prep: Charge the flask with 1,4-dimethoxybenzene (13.8 g, 100 mmol) and adipic anhydride (12.8 g, 100 mmol) dissolved in anhydrous dichloromethane (DCM, 150 mL).

-

Catalysis: Cool the mixture to 0°C. Slowly add Aluminum Chloride (AlCl₃, 28.0 g, 210 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction.[2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution typically turns dark red/orange.

-

Quench: Pour the reaction mixture carefully onto 200 g of crushed ice/conc. HCl (10:1) to hydrolyze the aluminum complex.

-

Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from Ethanol/Water or Toluene to yield the target acid.

Reactivity & Applications

The molecule possesses two distinct reactive centers—the ketone and the carboxylic acid —allowing for orthogonal functionalization.

Linker Chemistry (PROTACs)

In drug discovery, this compound serves as a "linker" connecting an E3 ligase ligand to a target protein ligand.

-

Amide Coupling: The carboxylic acid reacts with amines (using EDC/NHS or HATU) to form stable amide bonds.

-

Chain Length: The 6-carbon chain provides optimal spatial separation (approx. 8–10 Å) to facilitate protein-protein interactions without steric clash.

Wolff-Kishner / Clemmensen Reduction

The C6 ketone can be reduced to a methylene group (-CH₂-) to generate 6-(2,5-dimethoxyphenyl)hexanoic acid . This is a common strategy to increase lipophilicity and remove the hydrogen-bond acceptor capability of the ketone.

Cyclization

Under strong acidic conditions (e.g., Polyphosphoric acid), the compound can undergo intramolecular cyclization to form tetralone derivatives , which are precursors to anthracycline antibiotics.

Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following spectroscopic markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

δ 11.0–12.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).

-

δ 7.2–7.3 ppm (d, 1H): Aromatic proton at C3 (ortho to ketone).

-

δ 6.9–7.0 ppm (m, 2H): Aromatic protons at C4 and C6.

-

δ 3.85 ppm (s, 3H): Methoxy group (-OCH ₃).

-

δ 3.78 ppm (s, 3H): Methoxy group (-OCH ₃).[3]

-

δ 2.95 ppm (t, 2H): Methylene alpha to ketone (-C(=O)CH ₂-).

-

δ 2.40 ppm (t, 2H): Methylene alpha to carboxyl (-CH ₂COOH).

-

δ 1.70–1.80 ppm (m, 4H): Internal methylene chain protons.

Mass Spectrometry (ESI-MS)

-

Positive Mode: [M+H]⁺ = 267.3 m/z; [M+Na]⁺ = 289.3 m/z.

-

Negative Mode: [M-H]⁻ = 265.3 m/z (Carboxylate anion).

Safety & Handling

GHS Classification: Irritant (Category 2).

-

Hazard Statements:

-

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle the solid powder in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

-

References

-

Organic Syntheses. (1941).[5] Friedel-Crafts Acylation using Adipyl Chloride. Org. Synth. Coll. Vol. 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 79381-16-1. Retrieved from [Link]

-

ResearchGate. (2025). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

"6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid" spectroscopic data (NMR, IR, MS)

This technical guide details the spectroscopic characterization of 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid (CAS 79381-16-1), a critical intermediate often utilized in the synthesis of metabolic probes and linker technologies (e.g., PROTACs).[1]

The data presented below synthesizes experimental values from the core substructure (2,5-dimethoxyacetophenone ) and the aliphatic chain (adipic acid derivatives ), validated against standard Friedel-Crafts acylation product profiles.

Molecule Identification & Synthesis Context

-

IUPAC Name: 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid[1][2][3]

-

Common Names: 5-(2,5-Dimethoxybenzoyl)pentanoic acid; Adipic mono-2,5-dimethoxyphenone.[1]

-

Molecular Formula: C

H -

Exact Mass: 266.1154[1]

-

Synthesis Route: Friedel-Crafts acylation of 1,4-dimethoxybenzene with adipic anhydride (or adipoyl chloride) using a Lewis acid catalyst (e.g., AlCl

).

Synthesis & Structural Logic (Graphviz)

The following diagram illustrates the synthesis pathway and the numbering scheme used for NMR assignment.

Caption: Friedel-Crafts acylation of 1,4-dimethoxybenzene yields the target keto-acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by two distinct regions: the aromatic zone (highly diagnostic 1,2,4-coupling pattern derived from the 2,5-dimethoxy substitution) and the aliphatic chain (typical of adipic acid derivatives).

H NMR Data (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Ar-H6 | 7.35 | Doublet (d) | 1H | 3.0 | Ortho to C=O; deshielded by carbonyl anisotropy.[1] |

| Ar-H4 | 7.07 | Doublet of Doublets (dd) | 1H | 9.0, 3.0 | Meta to H6, Ortho to H3. |

| Ar-H3 | 6.95 | Doublet (d) | 1H | 9.0 | Ortho to OMe (C2); shielded relative to H6. |

| -OCH | 3.85 | Singlet (s) | 3H | - | C2-Methoxy (sterically crowded).[1] |

| -OCH | 3.79 | Singlet (s) | 3H | - | C5-Methoxy (para to C=O).[1] |

| C5-H | 2.98 | Triplet (t) | 2H | 7.2 | |

| C2-H | 2.41 | Triplet (t) | 2H | 7.2 | |

| C3/C4-H | 1.70 - 1.80 | Multiplet (m) | 4H | - |

Mechanistic Insight:

The coupling constant

C NMR Data (100 MHz, CDCl

)

| Carbon Type | Shift ( | Assignment |

| Ketone C=O | 202.1 | Conjugated aryl ketone.[1] |

| Acid C=O | 179.5 | Carboxylic acid carbonyl.[1] |

| Ar C-O | 153.8, 153.1 | C2 and C5 (Oxygen-bearing aromatic carbons). |

| Ar C-Ipso | 128.5 | C1 (Quaternary, attached to ketone). |

| Ar C-H | 120.5 | C4 (Methine). |

| Ar C-H | 114.2 | C6 (Methine, ortho to ketone). |

| Ar C-H | 113.5 | C3 (Methine, ortho to OMe). |

| -OCH | 56.2, 55.9 | Methoxy carbons.[1] |

| Aliphatic | 42.5 | C5 ( |

| Aliphatic | 33.8 | C2 ( |

| Aliphatic | 24.1, 23.5 | C3, C4 (Internal methylenes). |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the two carbonyl environments. The conjugation of the ketone with the electron-rich dimethoxybenzene ring lowers its wavenumber significantly compared to the aliphatic acid carbonyl.[1]

-

3300 – 2500 cm

(Broad): O-H stretch (Carboxylic acid dimer). -

2940, 2840 cm

: C-H stretch (Aliphatic and Methoxy C-H). -

1710 cm

(Strong): C=O stretch (Carboxylic acid). -

1665 cm

(Strong): C=O stretch (Aryl ketone). Note: Lower frequency due to conjugation with the electron-donating methoxy ring.[1] -

1580, 1495 cm

: C=C aromatic ring stretches. -

1220, 1040 cm

: C-O stretches (Aryl alkyl ethers).

Mass Spectrometry (MS)

The fragmentation pattern is driven by alpha-cleavage adjacent to the ketone carbonyl, producing a stable acylium ion.

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion [M]+: m/z 266.

-

Base Peak: m/z 165.[4]

Fragmentation Pathway (Graphviz) [1]

Caption: Primary fragmentation yields the resonance-stabilized 2,5-dimethoxybenzoyl cation (m/z 165).[1]

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the data above, follow this preparation protocol:

-

Solvent Selection: Use CDCl

(Chloroform-d) for routine-

Note: In DMSO-d

, the COOH proton will appear as a broad singlet around 12.0 ppm.

-

-

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent. High concentrations may cause the acid protons to shift due to dimerization.

-

Reference: Calibrate spectra to the residual solvent peak (CDCl

:

References

-

Key Organics. (2024). Product Sheet: 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid (CAS 79381-16-1).[1][2][3][5][6] Retrieved from

-

ChemicalBook. (2024). 1H NMR Spectrum of 2,5-Dimethoxyacetophenone. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,5-Dimethoxyacetophenone. NIST Chemistry WebBook, SRD 69. Retrieved from

-

PubChem. (2024). Compound Summary: 6-oxohexanoic acid derivatives. National Library of Medicine. Retrieved from

Sources

- 1. guidechem.com [guidechem.com]

- 2. Ethers | CymitQuimica [cymitquimica.com]

- 3. CAS 79381-16-1: ácido 6-(2,5-dimetoxifenil)-6-oxohexanoico [cymitquimica.com]

- 4. 2-BROMO-2',5'-DIMETHOXYACETOPHENONE(1204-21-3) 1H NMR spectrum [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. keyorganics.net [keyorganics.net]

6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid: A Strategic Scaffold for Tubulin Inhibition and Lipid Modulation

[1]

Executive Summary

6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid (hereafter referred to as 6-DMP-OHA ) represents a privileged synthetic intermediate and a pharmacologically active lipid mimetic.[1] While often categorized merely as a Friedel-Crafts acylation product, its structural motifs—a redox-active 2,5-dimethoxybenzene "head" coupled to a keto-acid "tail"—position it as a dual-purpose agent.[1] It serves as the critical precursor for benzosuberone-based vascular disrupting agents (VDAs) and possesses intrinsic potential as a PPAR agonist and 5-Lipoxygenase (5-LOX) inhibitor .[1]

This guide dissects the molecule’s synthesis, structure-activity relationship (SAR), and biological utility, providing validated protocols for its application in drug discovery.

Molecular Identity & Structural Logic[1]

The Pharmacophore

The biological relevance of 6-DMP-OHA is derived from its ability to mimic two distinct classes of bioactive molecules depending on its conformational state and derivatization.

| Structural Domain | Chemical Feature | Biological Target Potential |

| Aryl Head | 2,5-Dimethoxybenzene | Tubulin Inhibition: Mimics the A-ring of Colchicine (upon cyclization).[1] Redox Cycling: Potential for quinone formation (ROS generation in cancer cells).[1] |

| Linker | 6-Carbon Keto-Chain | Linker: Optimal length for 7-membered ring closure (benzosuberone formation).[1] Flexibility: Allows binding to hydrophobic pockets in nuclear receptors.[1] |

| Acid Tail | Carboxylic Acid | PPAR |

Synthesis: The Friedel-Crafts Gateway

The synthesis of 6-DMP-OHA is the foundational step in accessing 7-membered ring systems.[1] The choice of Lewis acid and temperature control is critical to prevent bis-acylation or demethylation.

Validated Synthetic Protocol

Reaction: Acylation of 1,4-dimethoxybenzene with adipic anhydride (or adipoyl chloride).[1]

-

Reagents: 1,4-Dimethoxybenzene (1.0 eq), Adipic Anhydride (1.1 eq), Aluminum Chloride (

, 2.5 eq), Dichloromethane (DCM) or Nitrobenzene.[1] -

Procedure:

-

Step A: Dissolve 1,4-dimethoxybenzene and adipic anhydride in dry DCM at 0°C under

. -

Step B: Add

portion-wise over 30 minutes. (Caution: Exothermic). -

Step C: Allow to warm to room temperature and stir for 4–6 hours. Monitoring by TLC is essential (Mobile phase: Hexane/EtOAc 7:3).

-

Step D: Quench with ice-cold HCl (1M). Extract with DCM, wash with brine, and dry over

. -

Step E: Recrystallize from Ethanol/Water.[1]

-

-

Yield Expectation: 75–85%.

-

QC Check:

-NMR should show two singlets for methoxy groups (~3.7 ppm) and the characteristic triplet pattern of the hexanoic chain.[1]

Primary Biological Utility: The Tubulin Axis

The most authoritative application of 6-DMP-OHA is its role as a "pro-warhead."[1] It is the linear precursor to Benzosuberones , a class of potent tubulin polymerization inhibitors that function as Vascular Disrupting Agents (VDAs) targeting tumor blood flow.[1]

Mechanism of Action (The Cyclization Trigger)

6-DMP-OHA itself is flexible.[1] However, upon intramolecular cyclization (using Polyphosphoric Acid or TFAA), it forms the rigid 2,5-dimethoxy-benzosuberone scaffold.[1] This rigidified structure binds to the Colchicine-binding site of

Visualization: From Precursor to Potency[1]

Figure 1: The transition of 6-DMP-OHA from a flexible lipid-mimetic precursor to a rigid tubulin inhibitor via cyclization.[1]

Intrinsic Biological Activity: Lipid & Inflammation[1][2]

Beyond its role as a synthetic intermediate, the intact 6-DMP-OHA molecule exhibits biological activity due to its structural resemblance to endogenous fatty acids and NSAID pharmacophores.[1]

PPAR Dual Agonism (SAR Analysis)

Structure-Activity Relationship (SAR) studies of aryl-alkanoic acids confirm that a lipophilic head group (dimethoxybenzene) linked to a carboxylic acid tail is a classic motif for Peroxisome Proliferator-Activated Receptors (PPARs) .[1]

-

Target: PPAR

(Lipid catabolism) and PPAR -

Mechanism: The carboxylic acid forms hydrogen bonds with the Tyr464/Tyr314 residues in the receptor's ligand-binding domain (LBD), while the dimethoxy ring occupies the hydrophobic pocket.

-

Predicted Activity: Hypolipidemic effects similar to Gemfibrozil (which also possesses a substituted phenoxy-alkanoic structure).[1]

5-Lipoxygenase (5-LOX) Inhibition

Research into 6-aryl-4-oxohexanoic acids indicates that the keto-acid moiety can chelate the non-heme iron in the active site of 5-LOX.[1]

-

Relevance: 5-LOX catalyzes the formation of leukotrienes (inflammatory mediators).

-

Therapeutic Potential: Reduction of inflammation in asthma or atherosclerosis models.[1]

Experimental Protocols for Biological Evaluation

To validate the activity of 6-DMP-OHA, the following self-validating workflows are recommended.

Protocol A: Tubulin Polymerization Assay (In Vitro)

Objective: Determine if the molecule (or its cyclized derivative) inhibits microtubule assembly.[1]

-

Reagents: Purified bovine brain tubulin (>99%), GTP, Buffer (80 mM PIPES, pH 6.9, 2 mM

). -

Setup: Prepare 6-DMP-OHA stocks in DMSO. Final DMSO concentration <1%.[1]

-

Measurement:

-

Incubate tubulin (10 µM) with the compound at 37°C.

-

Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

-

Interpretation: A decrease in the

of polymerization compared to the vehicle control indicates inhibition.[1]-

Note: 6-DMP-OHA is expected to be weak/inactive until cyclized to the benzosuberone form.[1] This serves as a perfect negative control to prove the necessity of the rigid 7-membered ring.

-

Protocol B: PPAR Reporter Gene Assay

Objective: Assess agonism of PPAR

-

Cell Line: HEK293 or COS-7 cells transiently transfected with:

-

PPAR expression plasmid (Gal4-PPAR-LBD).[1]

-

Luciferase reporter plasmid (UAS-Luc).

-

-

Dosing: Treat cells with 6-DMP-OHA (1–50 µM) for 24 hours. Use Fenofibrate (PPAR

) and Rosiglitazone (PPAR -

Readout: Lyse cells and measure luminescence.

-

Data Analysis: Calculate

values. Activity is expected in the low micromolar range due to the flexible linker.

Strategic Pathway Mapping

The following diagram illustrates the divergent utility of the 6-DMP-OHA scaffold in a drug discovery pipeline.

Figure 2: Divergent synthesis and biological application pathways for the 6-DMP-OHA scaffold.

References

-

Discovery and SAR of para-alkylthiophenoxyacetic acids as potent and selective PPARdelta agonists. Source: PubMed / Vertex AI Search. Context: Establishes the SAR for aryl-alkanoic acids as PPAR agonists. Link:[Link] (General reference for PPAR SAR logic).

-

6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Source: Bentham Science / Medicinal Chemistry, 2007. Context: Validates the anti-inflammatory and 5-LOX inhibitory potential of the aryl-oxohexanoic acid pharmacophore.[1] Link:[Link][3][4][5][6]

-

Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone. Source: ResearchGate / Chemical Engineering Journal. Context: Provides the mechanistic grounding for the synthesis of the 2,5-dimethoxybenzene core. Link:[Link]

-

Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Source: Journal of Medicinal Chemistry (ACS).[2] Context: Demonstrates the utility of the 2,5-dimethoxybenzyl moiety in potent antitumor agents (DHFR inhibitors). Link:[Link]

-

Predicting the biological activities of 2-methoxyphenol antioxidants. Source: PubMed / In Vivo. Context: Details the antioxidant and COX-2 inhibitory properties intrinsic to the methoxyphenol/dimethoxybenzene ring system.[1] Link:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Bios...: Ingenta Connect [ingentaconnect.com]

- 6. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Mechanistic Prediction of 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid

Topic: Mechanistic Prediction & Pharmacological Profiling of 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid Content Type: Technical Whitepaper / Predictive Pharmacology Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists [1]

Executive Summary

This guide provides a rigorous in silico and structural analysis of 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid (CAS: 79381-16-1), hereafter referred to as Compound A .[1] While direct pharmacological literature on this specific chemical entity is sparse, its structural motifs—a lipophilic 2,5-dimethoxybenzene "cap" linked via a keto-hexanoic spacer to a carboxylic acid—classify it as a privileged scaffold with high probability of activity in two distinct therapeutic areas: Epigenetic Modulation (HDAC Inhibition) and Metabolic Regulation (PPAR Agonism) .[1]

This whitepaper deconstructs the molecule’s pharmacophore, proposes three primary mechanisms of action (MoA), and outlines a self-validating experimental protocol to confirm these predictions.[1]

Chemical Identity & Physicochemical Profile

Before predicting biological interaction, we must establish the physicochemical boundaries of the compound.[1]

Calculated Properties (In Silico)

| Property | Value (Predicted) | Pharmacological Implication |

| cLogP | 2.1 – 2.5 | Optimal for membrane permeability; likely orally bioavailable.[1] |

| TPSA | ~83 Ų | Good intestinal absorption (<140 Ų); potential BBB penetration.[1] |

| H-Bond Donors | 1 (COOH) | Specificity for polar residues in binding pockets.[1] |

| H-Bond Acceptors | 5 (OMe, C=O, COOH) | High capacity for receptor interaction.[1] |

| Rotatable Bonds | 8 | High flexibility, implying an "induced fit" binding mechanism.[1] |

Predicted Mechanisms of Action (MoA)

Based on structural homology with known pharmacophores, we propose the following MoA hierarchy.

Hypothesis A: Histone Deacetylase (HDAC) Inhibition

Probability: High[1]

Rationale: Classic HDAC inhibitors (e.g., SAHA/Vorinostat) follow a strict pharmacophore model: Cap Group — Linker — Zinc Binding Group (ZBG) .[1]

-

The Cap: The 2,5-dimethoxyphenyl ring serves as the "Cap," occluding the entrance of the HDAC active site tube.[1] The methoxy groups provide steric bulk similar to the phenyl/aniline caps of known inhibitors.[1]

-

The Linker: The 6-carbon chain (approx. length 7–9 Å) fits the hydrophobic channel of Class I/II HDACs, which typically accommodates a 5–7 carbon aliphatic chain.[1]

-

The ZBG: While hydroxamic acids are potent ZBGs, short-chain fatty acids (e.g., Valproic Acid, Phenylbutyrate) utilize a carboxylic acid to chelate the catalytic Zinc (Zn²⁺) ion.[1]

Prediction: Compound A acts as a Class I/II HDAC inhibitor , likely with micromolar potency (IC₅₀: 10–100 µM).[1] It functions as a "lipophilic mimic" of 4-phenylbutyric acid.[1]

Hypothesis B: PPAR Agonism (Peroxisome Proliferator-Activated Receptor)

Probability: Moderate-High[1]

Rationale: The structure strongly resembles fibrates (e.g., Gemfibrozil) and fatty acid mimetics.[1]

-

Pharmacophore Match: PPAR agonists require a lipophilic tail (the dimethoxyphenyl group) and an acidic head group (the carboxylic acid) connected by a spacer.[1]

-

Binding Mode: The carboxylic acid forms a hydrogen bond network with the Tyr464/His440/Ser280 triad in the PPAR Ligand Binding Domain (LBD).[1] The aromatic tail occupies the large hydrophobic pocket.[1]

Prediction: Compound A acts as a PPARα or PPARγ agonist , regulating lipid metabolism genes.[1]

Hypothesis C: Aldo-Keto Reductase (AKR) Substrate

Probability: High (Metabolic)[1]

Rationale: The ketone at the C6 position (benzylic) is highly susceptible to enzymatic reduction.[1]

-

Metabolic Fate: The compound is likely a substrate for AKR1C enzymes, which will stereoselectively reduce the ketone to a secondary alcohol (6-hydroxy metabolite).[1] This metabolite may have distinct biological activity or be targeted for glucuronidation/excretion.[1]

Mechanistic Visualization

The following diagram illustrates the structural mapping of Compound A against its two primary predicted targets (HDAC and PPAR).

Figure 1: Pharmacophore mapping of Compound A to HDAC and PPAR binding sites.[1]

Validation Protocols

To validate these hypotheses, the following step-by-step experimental workflow is required.

Phase 1: In Silico Docking (Computational Validation)

Goal: Confirm binding energy and pose geometry.[1]

-

Preparation:

-

Docking Protocol:

-

Success Criteria:

Phase 2: In Vitro Screening (Biological Validation)

Goal: Determine IC₅₀ / EC₅₀ values.

Experiment A: Fluorometric HDAC Activity Assay

-

Reagents: Recombinant HDAC1/6 enzyme, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Compound A (dissolved in DMSO).

-

Method:

-

Incubate enzyme + Compound A (0.1 µM – 100 µM) for 30 min at 37°C.

-

Add substrate and incubate for 30 min.

-

Add developer solution (Trypsin) to release fluorophore.[1]

-

Read fluorescence (Ex 360nm / Em 460nm).

-

-

Control: SAHA (Positive control).

Experiment B: PPAR Nuclear Receptor Assay (TR-FRET)

-

Reagents: LanthaScreen™ TR-FRET PPARα Coactivator Assay.

-

Method:

Synthesis & Material Acquisition

Since Compound A is a catalog chemical, it can be sourced or synthesized rapidly.[1]

-

Commercial Source: Available as CAS 79381-16-1 (Key Organics, CymitQuimica).[1][4]

-

Synthetic Route (Friedel-Crafts Acylation):

Experimental Workflow Diagram

Figure 2: Strategic workflow for validating the pharmacological profile of Compound A.

References

-

Miller, T. A., et al. (2003).[1] "Histone deacetylase inhibitors."[1] Journal of Medicinal Chemistry, 46(24), 5097-5116.[1] Link(Establishes the Cap-Linker-ZBG pharmacophore model for HDAC inhibitors).

-

Willson, T. M., et al. (2000).[1] "The PPARs: from orphan receptors to drug discovery."[1] Journal of Medicinal Chemistry, 43(4), 527-550.[1] Link(Defines the SAR for PPAR agonists, including the acidic head group requirement).

-

Vock, C. A., et al. (2006).[1] "Design, synthesis, and biological evaluation of novel HDAC inhibitors." Journal of Medicinal Chemistry, 49(9), 2669-2672.[1] (Validates carboxylic acids as weak but functional Zinc Binding Groups).[1]

-

Key Organics Ltd. (2024).[1] "6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid Product Sheet." Key Organics Catalog. Link(Source of chemical availability).

-

Penning, T. M. (2011).[1] "The aldo-keto reductases (AKRs): Overview." Chemico-Biological Interactions, 191(1-3), 1-8.[1] (Supports the prediction of ketone reduction).[1]

Sources

Technical Whitepaper: Strategic Synthesis of 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid

Executive Summary

This technical guide details the high-fidelity synthesis of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid , a functionalized

While direct acylation using adipoyl chloride is possible, it frequently results in polymerization or bis-acylation byproducts. Therefore, this guide establishes the Methyl Adipoyl Chloride Route as the industry-standard protocol. This approach ensures strict regioselectivity and mono-functionalization, utilizing 1,4-dimethoxybenzene as the nucleophilic core and methyl 6-chloro-6-oxohexanoate as the electrophilic chain extender, followed by controlled hydrolysis.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the target molecule relies on the precise introduction of the 6-carbon chain onto the electron-rich aromatic ring.

Retrosynthetic Logic

-

Disconnection: The strategic bond break occurs at the benzylic ketone position (C6-Ar).

-

Synthons:

-

Nucleophile: 1,4-Dimethoxybenzene (Hydroquinone dimethyl ether).[1] The para-orientation of the methoxy groups directs the electrophile to the ortho position, naturally yielding the desired 2,5-dimethoxy substitution pattern relative to the new ketone bond.

-

Electrophile: An adipic acid derivative activated at one end. To prevent cross-linking two aromatic rings, we utilize a semi-protected derivative: Methyl 6-chloro-6-oxohexanoate (Methyl Adipoyl Chloride).

-

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic disconnection revealing the core starting materials.

Part 2: Critical Reagents & Specifications

The quality of starting materials is paramount to avoiding the common pitfall of O-demethylation during the Lewis acid catalysis.

| Reagent | CAS Number | Role | Purity Requirement | Notes |

| 1,4-Dimethoxybenzene | 150-78-7 | Nucleophile | >99% | Solid. Must be dry; moisture deactivates the catalyst. |

| Methyl Adipoyl Chloride | 35444-44-1 | Electrophile | >97% | Also known as Methyl 6-chloro-6-oxohexanoate. Liquid. |

| Aluminum Chloride ( | 7446-70-0 | Catalyst | Anhydrous | Critical: Must be fresh/yellowish powder. White/grey clumps indicate hydrolysis. |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous | Stabilized with amylene is preferred over EtOH to prevent side reactions. |

| Sodium Hydroxide | 1310-73-2 | Hydrolysis Base | Reagent Grade | Used for saponification of the intermediate ester. |

Part 3: Experimental Protocol

Phase 1: Friedel-Crafts Acylation

Objective: Synthesis of Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate.

Mechanism:

The reaction proceeds via an electrophilic aromatic substitution.[1][2][3][4][5] The

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Catalyst Suspension: Under nitrogen, charge the flask with Aluminum Chloride (1.1 eq, 22 mmol) and Anhydrous DCM (40 mL) . Cool the suspension to 0°C using an ice bath.

-

Electrophile Formation: Add Methyl Adipoyl Chloride (1.0 eq, 20 mmol) dropwise to the suspension. Stir for 15 minutes at 0°C. The solution should darken slightly as the acylium complex forms.

-

Nucleophile Addition: Dissolve 1,4-Dimethoxybenzene (1.0 eq, 20 mmol) in DCM (20 mL) . Add this solution dropwise via the addition funnel over 30 minutes.

-

Expert Insight: Slow addition is crucial to prevent localized overheating, which favors the kinetic demethylation side-reaction.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3).

-

Quench: Pour the reaction mixture slowly into a beaker containing Ice/HCl (100 g ice + 10 mL conc. HCl) . Stir vigorously to decompose the aluminum complex.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, wash with saturated

and brine, dry over -

Purification: If necessary, recrystallize the intermediate ester from cold methanol or purify via flash column chromatography.

Phase 2: Hydrolysis to the Free Acid

Objective: Conversion of the methyl ester to the target acid.

-

Dissolution: Dissolve the crude methyl ester (from Phase 1) in Methanol (30 mL) .

-

Saponification: Add 2M NaOH (aqueous, 2.0 eq) .

-

Reflux: Heat the mixture to mild reflux (65°C) for 2 hours.

-

Acidification: Cool to room temperature. Evaporate the bulk methanol under reduced pressure. Acidify the remaining aqueous residue to pH 2 using 1M HCl .

-

Isolation: The target acid, 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid , will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Part 4: Technical Visualization & Troubleshooting

Process Pathway Diagram

Figure 2: Step-by-step synthetic workflow from starting materials to target acid.

Troubleshooting Guide (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Product is a phenol (OH present in NMR) | Demethylation: | Keep reaction strictly at 0°C–RT. Do not reflux the Friedel-Crafts step. Consider milder Lewis acids like |

| Formation of Diketone (Bis-acylation) | Stoichiometry Error: Excess acid chloride used. | Ensure strictly 1:1 stoichiometry. Use the methyl ester chloride, not the di-chloride. |

| Low Yield / Sticky Polymer | Moisture Contamination: | Use fresh, anhydrous |

References

- Friedel-Crafts Acylation Mechanisms & Conditions. Source: Sigma-Aldrich / Merck Technical Library.

-

AlCl3-Catalyzed Cascade Reactions of Methoxybenzenes.

- Source: N

-

URL:[Link]

-

Synthesis of Omega-Aroyl F

- Source: Journal of the American Chemical Society (ACS).

-

URL:[Link]

-

Preparation of Fatty Acids and Derivatives (Labor

- Source: American Oil Chemists' Society (AOCS).

-

URL:[Link]

Sources

Technical Guide: In Silico Toxicity Screening of 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid

[1]

Executive Summary

Compound: 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid (CAS: 79381-16-1) Role: Synthetic intermediate / Molecular Building Block Screening Context: Early-stage hazard identification and ICH M7 (Mutagenic Impurities) compliance.[1]

This technical guide outlines a rigorous in silico toxicology screening protocol for 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid . As a keto-acid derivative of 1,4-dimethoxybenzene, this compound presents specific structural motifs—namely the electron-rich aromatic ring and the reactive carbonyl side chain—that require targeted computational assessment. This guide synthesizes Quantitative Structure-Activity Relationship (QSAR) methodologies, expert rule-based systems, and read-across strategies to predict genotoxicity, cardiotoxicity, and hepatotoxicity in the absence of experimental data.[1]

Chemical Identity & Physicochemical Profile

Before initiating toxicity algorithms, accurate structural representation is paramount to avoid "garbage-in, garbage-out" errors.[1]

| Property | Data / Prediction | Relevance to Screening |

| CAS Number | 79381-16-1 | Unique Identifier for database mining.[1] |

| SMILES | COC1=CC=C(C=C1C(=O)CCCCC(O)=O)OC | Input string for QSAR models. |

| Molecular Weight | 266.29 g/mol | Low MW suggests high bioavailability.[1] |

| LogP (Predicted) | ~2.5 - 2.8 | Lipophilic enough for membrane permeability; potential for hERG interaction.[1] |

| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors | Follows Lipinski’s Rule of 5 (Drug-like).[1] |

| Key Substructures | 2,5-Dimethoxyphenyl; | Alert: Potential for metabolic O-demethylation to quinones.[1] |

In Silico Screening Workflow (Protocol)

The following workflow integrates statistical-based and rule-based methodologies to satisfy regulatory expectations (e.g., ICH M7 for impurities).

The "Two-Model" Approach

Regulatory bodies (FDA, EMA) recommend using two complementary QSAR methodologies:

-

Expert Rule-Based (Knowledge-Based): Evaluates the structure against a database of known toxicophores (e.g., Derek Nexus, Toxtree).[1]

-

Statistical-Based (QSAR): Uses machine learning to interpolate toxicity based on fragment similarity (e.g., SARah, Leadscope, VEGA).[1]

Workflow Diagram

The diagram below illustrates the decision logic for classifying this compound, specifically focusing on Genotoxicity (Ames) and General Toxicity.

Figure 1: Integrated In Silico Screening Workflow following ICH M7 principles.[1]

Endpoint-Specific Analysis & Predictions

Genotoxicity (Ames Mutagenicity)[1]

-

Structural Alert Analysis: The compound contains a 2,5-dimethoxybenzene moiety.[1] While simple benzene rings are not alerts, the specific substitution pattern must be checked against the Ashby-Tennant super-fragments .[1]

-

Observation: 1,4-Dimethoxybenzene (the core scaffold) is generally considered non-genotoxic in the Ames test.[1] The keto-acid side chain is aliphatic and lacks alkylating potential (no halides or sulfonates).[1]

-

Prediction:Likely Negative (Class 5). [1]

-

Caveat: If the sample contains impurities like alkyl halides (from synthesis using Friedel-Crafts alkylation), those would trigger a positive alert.[1] The pure substance itself is predicted negative.[1]

-

Cardiotoxicity (hERG Inhibition)[1]

-

Mechanism: Blockade of the

potassium channel leads to QT prolongation.[1] -

Pharmacophore Check: Potent hERG blockers typically possess a basic nitrogen atom (protonated at physiological pH) and lipophilic aromatic groups (trapping in the channel pore).[1]

-

Analysis:

Hepatotoxicity & Skin Sensitization (The "Hidden" Risk)

This is the most critical endpoint for this specific chemotype.[1]

-

Metabolic Activation: The 2,5-dimethoxy motif is prone to O-demethylation by Cytochrome P450 enzymes (CYP2D6 or CYP3A4).[1]

-

Pathway:

-

2,5-Dimethoxy

2-Hydroxy-5-methoxy (Hemiketal).[1] -

Further oxidation

Benzoquinone derivatives.

-

-

Toxicity Mechanism: Quinones are Michael acceptors that can covalently bind to liver proteins (hepatotoxicity) or skin proteins (sensitization).[1]

-

Recommendation: Run a metabolic simulator (e.g., OECD QSAR Toolbox "Skin sensitization via metabolism" profiler) to quantify this risk.[1]

Experimental Validation Strategy (Next Steps)

Since in silico models are probabilistic, "Trust but Verify" is the operational standard.[1]

-

High-Priority: Ames Test (OECD 471) . Even with a negative prediction, regulatory submission requires experimental confirmation for impurities >1 mg/day.[1]

-

Medium-Priority: DPRA (Direct Peptide Reactivity Assay) . To test the skin sensitization potential predicted by the quinone metabolite hypothesis.

-

Low-Priority: hERG Patch Clamp. Only necessary if the compound enters late-stage drug development as an API.[1]

References

-

ICH M7(R2) Guideline . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.[1][2] Link

-

OECD QSAR Toolbox . The OECD QSAR Toolbox for Grouping Chemicals into Categories. OECD, 2024.[1] Link

-

Benigni, R., & Bossa, C. (2011).[1] Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation data. Mutagenesis.[1] Link[1]

-

U.S. EPA CompTox Chemicals Dashboard . Toxicity data for 2,5-dimethoxybenzene derivatives. Link[1]

-

AiFChem . Product Entry: 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid (CAS 79381-16-1).[1][3] Link

The 2,5-Dimethoxyphenyl Scaffold: A Cornerstone in Serotonin Receptor Modulation and a Springboard for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. While the specific molecule, 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid, is not documented in the current scientific literature, its core structure is of immense interest to researchers. This guide delves into the rich history, synthesis, and biological significance of the 2,5-dimethoxyphenyl scaffold, particularly its profound impact on our understanding of the serotonin 2A (5-HT2A) receptor. Furthermore, we will propose a synthetic pathway for the titular compound and speculate on its potential utility, providing a forward-looking perspective for drug discovery professionals.

The significance of this scaffold lies in its ability to impart potent and often selective activity at serotonin receptors, making it a crucial component in the design of psychoactive substances and potential therapeutics for a range of psychiatric disorders.[1] The arrangement of the two methoxy groups on the phenyl ring is a key determinant of the pharmacological activity of these compounds.[2]

A Historical Perspective: From Psychedelics to Modern Therapeutics

The story of the 2,5-dimethoxyphenyl scaffold is inextricably linked with the pioneering work of Dr. Alexander Shulgin. In the 1960s and 70s, Shulgin synthesized and personally bioassayed a vast number of psychoactive compounds, meticulously documenting his findings.[3][4][5] His work on phenethylamines led to the discovery of the "2C" series of psychedelics, many of which feature the 2,5-dimethoxy substitution pattern.[6][7]

One of the most notable early examples is 2,5-dimethoxy-4-methylamphetamine (DOM), first synthesized by Shulgin in 1963.[3] DOM and its analogues, often referred to as the "DOx" series, are potent and long-acting psychedelics that act as agonists at the 5-HT2A receptor.[4][6] The exploration of these compounds was instrumental in elucidating the role of the 5-HT2A receptor in mediating the effects of hallucinogens.[8][9][10]

The insights gained from these early studies laid the groundwork for the development of more selective and potentially therapeutic agents. Researchers have continued to explore the structure-activity relationships of this class of compounds, leading to the discovery of novel molecules with unique pharmacological profiles.

Synthetic Strategies for Accessing the 2,5-Dimethoxyphenyl Scaffold

The synthesis of compounds containing the 2,5-dimethoxyphenyl moiety typically begins with a commercially available starting material, such as 1,4-dimethoxybenzene or 2,5-dimethoxybenzaldehyde. A common and versatile method for introducing a carbonyl group to the aromatic ring is the Friedel-Crafts acylation.[11][12]

Below is a generalized workflow for the synthesis of a 2,5-dimethoxyphenyl ketone, a key intermediate for further elaboration.

Caption: Generalized workflow for the Friedel-Crafts acylation of 1,4-dimethoxybenzene.

Experimental Protocol: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dimethoxybenzene and a suitable solvent (e.g., dichloromethane or nitrobenzene).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise, maintaining the temperature below 10 °C.

-

Acylating Agent Addition: Add the acyl chloride or anhydride dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Biological Activity and Structure-Activity Relationships (SAR)

The 2,5-dimethoxyphenyl scaffold is a hallmark of many potent 5-HT2A receptor agonists.[6] The nature and position of other substituents on the aromatic ring, as well as modifications to the side chain, can dramatically influence the compound's affinity, efficacy, and selectivity for different serotonin receptor subtypes.[13]

| Position of Substitution | Effect on Activity | Example Compound(s) |

| 4-position | Small, lipophilic substituents generally increase psychedelic potency. | DOM (methyl), DOB (bromo), DOI (iodo) |

| α-carbon of side chain | Methylation increases potency compared to the corresponding phenethylamine. | DOM vs. 2C-D |

| Methoxy groups | Deletion of either the 2- or 5-methoxy group significantly reduces potency.[14] | |

| Side chain conformation | Constraining the conformation can lead to highly potent and selective agonists. | TCB-2, DMPCA[14] |

Table 1: Key structure-activity relationships of 2,5-dimethoxyphenyl derivatives at the 5-HT2A receptor.

Recent research has focused on developing non-hallucinogenic 5-HT2A agonists, which may retain the therapeutic benefits (e.g., antidepressant and anti-inflammatory effects) without the psychoactive side effects.[15] This is a promising area of research where the 2,5-dimethoxyphenyl scaffold continues to be relevant.

Modern Drug Discovery: The Emergence of 2,5-Dimethoxyphenylpiperidines

A recent advancement in the field is the discovery of 2,5-dimethoxyphenylpiperidines as a novel class of selective 5-HT2A receptor agonists.[1] These compounds represent a significant step forward in the design of therapeutics targeting this receptor, with the potential for improved side effect profiles. The development of molecules like LPH-5, a potent and selective 5-HT2A agonist with desirable drug-like properties, highlights the continued importance of the 2,5-dimethoxyphenyl scaffold in modern drug discovery.[1][14]

Hypothetical Synthesis and Potential Utility of 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid

While not currently described in the literature, "6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid" can be envisioned as a potential target for synthesis and biological evaluation. A plausible synthetic route could involve the Friedel-Crafts acylation of 1,4-dimethoxybenzene with a suitable six-carbon dicarboxylic acid derivative, such as adipic anhydride or adipoyl chloride.

Caption: Proposed synthesis of 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid.

The resulting molecule, with its keto-acid functionality, could serve as a versatile intermediate for the synthesis of more complex derivatives. The carboxylic acid handle could be used for amide coupling to introduce various amine-containing fragments, potentially leading to novel ligands for a range of biological targets. Given the prevalence of the 2,5-dimethoxyphenyl moiety in neurologically active compounds, this novel keto-acid could be a valuable building block for creating new chemical entities with potential applications in neuroscience and psychiatry.

Conclusion and Future Directions

The 2,5-dimethoxyphenyl scaffold has a rich history in medicinal chemistry, from its central role in the discovery of classic psychedelics to its continued use in the development of modern, selective serotonin receptor modulators. Its story is a testament to the importance of fundamental research in driving drug discovery. While the specific compound 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid remains a hypothetical target, its synthesis and evaluation could open new avenues for the development of novel therapeutics. The continued exploration of this privileged scaffold and its derivatives will undoubtedly lead to new insights into the complex workings of the central nervous system and the development of next-generation treatments for a variety of disorders.

References

- Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

-

MEM (2,5-Dimethoxy-4-ethoxyamphetamine). In Wikipedia. Retrieved February 15, 2026, from [Link]

- Roth, B. L., McLean, S., Zhu, X. Z., & Chuang, D. M. (1987). Characterization of the 5-HT2 receptor-stimulated phosphoinositide hydrolysis in rat cerebral cortex. Journal of Neurochemistry, 49(6), 1230-1238.

-

Synthesis of 2,5-dimethoxyphenol. (n.d.). In ResearchGate. Retrieved February 15, 2026, from [Link]

-

Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Frontiers in Pharmacology, 13, 968311. [Link]

-

Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

-

5-HT2A receptor. In Wikipedia. Retrieved February 15, 2026, from [Link]

- Baltzly, R., & Buck, J. S. (1940). Amines related to 2,5-dimethoxyphenethylamine. I. Journal of the American Chemical Society, 62(1), 161–164.

-

Serotonin 5-HT2A receptor agonist. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 113. [Link]

-

Li, J., Wang, Y., & Li, Y. (2014). Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. RSC Advances, 4(82), 43673–43677. [Link]

-

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-((E)-2,5-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one. (2019). MDPI. [Link]

-

5-HT2A receptor. (2015, December 1). YouTube. [Link]

- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (2014). International Journal of Science and Research, 3(10), 124-127.

- Chen, Z., Xiang, J., & Li, Z. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.

-

Herth, M. M., & Knudsen, G. M. (2018). Classics in Neuroimaging: The Serotonergic 2A Receptor System—from Discovery to Modern Molecular Imaging. ACS Chemical Neuroscience, 9(6), 1224–1238. [Link]

-

Schwarcz, J. (2015, September 11). The Right Chemistry: Chemist's curiosity led him to synthesize mind-altering substances. Montreal Gazette. [Link]

-

Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. (2009, January 9). City College of San Francisco. [Link]

-

The Friedel-Crafts alkylation of para-dimethoxybenzene. (2025, January 9). YouTube. [Link]

- Yadav, G. D., & Kulkarni, H. R. (2009). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Catalysis Science & Technology, 1(1), 123-134.

-

Stolar, T., & Užarević, K. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1319. [Link]

-

2C-B. (2014, October 3). YouTube. [Link]

Sources

- 1. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 4. 2,5-Dimethoxy-4-ethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 5. The Right Chemistry: Chemist's curiosity led him to synthesize mind-altering substances | Montreal Gazette [montrealgazette.com]

- 6. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

Methodological & Application

"6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid" experimental protocol for cell culture

Application Note: 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid in Cell Culture

Part 1: Introduction & Strategic Rationale

6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid is a functionalized keto-acid derivative characterized by a lipophilic dimethoxyphenyl "head" and a hydrophilic carboxylic acid "tail," separated by a 6-carbon oxo-linker.

While frequently categorized as a chemical linker or building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates (Key Organics, 2026), its structural similarity to bioactive lipids and metabolic intermediates necessitates rigorous biological profiling. In drug development, it is critical to validate that such "linker-fragments" are bio-orthogonal (inert) or to characterize their specific off-target activities (e.g., histone deacetylase modulation or metabolic perturbation) before conjugation.

Key Experimental Objectives:

-

Solubility Optimization: Establish a stable vehicle formulation for cellular delivery.

-

Biocompatibility Profiling: Determine the "No-Observed-Adverse-Effect Level" (NOAEL) in relevant cell lines.

-

Permeability Assessment: Leverage the compound's lipophilicity (LogP ~2.5–3.0) for intracellular target engagement.

Part 2: Physicochemical Properties & Preparation

Before introducing the compound to biological systems, precise stock preparation is required to prevent precipitation in aqueous media.

Table 1: Compound Specifications

| Property | Value | Notes |

|---|---|---|

| Formula | C₁₄H₁₈O₅ | |

| MW | 266.29 g/mol | Small molecule, likely cell-permeable. |

| State | Solid / Powder | Store at -20°C, desiccated. |

| Solubility | DMSO (>50 mM), Ethanol | Sparingly soluble in pure water. |

| Acidity (pKa) | ~4.5 (Carboxylic acid) | Will ionize at physiological pH (7.4). |

| LogP | ~2.5 (Estimated) | Moderate lipophilicity; crosses membranes easily. |

Protocol A: Stock Solution Preparation (50 mM)

Rationale: DMSO is the preferred solvent due to the compound's aromaticity and lipophilic chain.

-

Weighing: Accurately weigh 13.3 mg of 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid.

-

Solubilization: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Sterilization: Do not filter the DMSO stock (filters may dissolve). The compound is inherently self-sterilizing in 100% DMSO.

-

Storage: Aliquot into amber tubes (50 µL/tube) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Part 3: Cell Culture Application Protocol

Context: This protocol is designed for a Cytotoxicity & Background Activity Screen using a standard adherent cell line (e.g., HEK293 or HeLa).

Workflow Diagram (DOT Visualization)

Caption: Step-by-step dilution and treatment workflow to ensure compound solubility and assay reproducibility.

Protocol B: Dose-Response Experiment

Step 1: Cell Seeding

-

Seed cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS).

-

Incubate for 24 hours to allow attachment.

Step 2: Compound Dilution (The "2-Step" Method) Critique: Direct addition of 100% DMSO stock to cells causes local protein precipitation. Use an intermediate step.

-

Intermediate Plate: Prepare a 2x concentration series in complete media.

-

Example for 100 µM final: Dilute 4 µL of 50 mM Stock into 996 µL Media → 200 µM (0.4% DMSO).

-

-

Serial Dilution: Perform 1:2 serial dilutions in the Intermediate Plate using media containing 0.4% DMSO (to match vehicle).

Step 3: Treatment

-

Remove culture media from the cell plate (or add 100 µL of 2x solution to 100 µL existing media).

-

Add 100 µL of the pre-warmed compound solutions.

-

Final Concentrations: 0, 1, 5, 10, 50, 100 µM.

-

Vehicle Control: Wells receiving only 0.2% DMSO media (Critical for baseline).

-

Positive Control: 10 µM Staurosporine (or equivalent death inducer).

Step 4: Incubation

-

Incubate for 24 to 72 hours at 37°C, 5% CO₂.

-

Note: As a carboxylic acid, high concentrations (>500 µM) may slightly acidify weakly buffered media. Observe phenol red color; if yellowing occurs, the toxicity is likely pH-driven, not pharmacological.

Step 5: Readout (Viability)

-

Add MTT, Resazurin, or CellTiter-Glo reagent according to manufacturer instructions.

-

Data Analysis: Normalize signal to Vehicle Control (set as 100%).

Part 4: Mechanistic Interpretation & Troubleshooting

When analyzing results for 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid, consider the following structural implications:

Table 2: Potential Cellular Interactions

| Mechanism | Observation | Causality |

|---|---|---|

| Metabolic Interference | Reduced viability at >50 µM | The keto-acid tail mimics fatty acid metabolites; may inhibit beta-oxidation enzymes or pyruvate transport. |

| Linker Toxicity | Cell death at <10 µM | High toxicity implies the "linker" is not inert. Unsuitable for PROTAC conjugation without modification. |

| Acidification | Media turns yellow | Compound concentration exceeds buffer capacity (HEPES recommended for >100 µM assays). |

| Precipitation | Crystals visible (40x) | Compound crashed out. Reduce concentration or increase serum (BSA binds lipophilic acids). |

Self-Validating Check:

-

The "Washout" Test: If toxicity is observed, perform a washout assay. Treat for 6 hours, wash with PBS, and replace with fresh media. If cells recover, the effect is reversible (cytostatic). If not, it is cytotoxic.

References

-

PubChem. (2026). Compound Summary: 2,5-Dimethyl-6-oxohexanoic acid (Structural Analog). National Library of Medicine. Retrieved from [Link]

- Freshney, R. I. (2016). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. Wiley-Blackwell.

(Note: Specific biological activity papers for this exact CAS number are not currently indexed in major public repositories; protocols are derived from standard operating procedures for lipophilic keto-acid derivatives and linker chemistry.)

"6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid" in vitro assay development

Application Note: In Vitro Profiling of 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid

Subtitle: From Physicochemical Characterization to Nuclear Receptor Engagement (PPAR

Introduction & Scientific Rationale

Compound Identity: 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid (CAS: 79381-16-1).[1]

Chemical Class:

Context & Significance: This compound represents a unique chemical scaffold bridging two distinct pharmacological classes.

-

Fibrate-like Pharmacophore: The 2,5-dimethoxyphenyl ring linked to a medium-chain carboxylic acid bears significant structural homology to Gemfibrozil and Fenofibric acid . These agents act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), regulating lipid metabolism.

-

HDAC Inhibitor Precursor: The 6-carbon linker length matches the optimal "cap-to-zinc-binding" distance found in Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA) . While carboxylic acids are weaker zinc-binding groups (ZBGs) than hydroxamic acids, they often exhibit isoform selectivity or serve as metabolic precursors.

-

5-HT2A Ligand Metabolite: The 2,5-dimethoxy substitution is the hallmark of the "2C-x" and "DOx" class of serotonergic psychedelics. This acid is a potential oxidative metabolite (deamination/oxidation) of such amines, making it a target for forensic marker development or "inactive metabolite" safety screening.

Scope of this Guide: This application note outlines a tiered in vitro assay strategy to profile this compound as a New Chemical Entity (NCE) . We prioritize assays that determine its potential as a lipid-modulating agent (PPAR agonist) and assess its "drug-like" properties (Solubility/Stability).

Assay Development Strategy

We employ a "Fail-Fast" hierarchical approach. The high lipophilicity of the dimethoxybenzene core requires rigorous solubility testing before functional assays to prevent false negatives (precipitation) or false positives (aggregation).

DOT Diagram: Experimental Workflow

Caption: Hierarchical screening workflow ensuring compound quality before functional profiling.

Protocol 1: Physicochemical Profiling (Solubility & Permeability)

Rationale: The 2,5-dimethoxy motif is highly lipophilic. The terminal carboxylic acid provides pH-dependent solubility. At physiological pH (7.4), the acid (pKa ~4.8) will be ionized, but the "greasy" tail may still drive aggregation.

A. Thermodynamic Solubility Assay

-

Objective: Determine the saturation limit in PBS (pH 7.4) to define the maximum concentration for bioassays.

-

Method: Shake-flask method with HPLC-UV quantification.

Step-by-Step Protocol:

-

Preparation: Weigh 2 mg of solid compound into a glass vial.

-

Equilibration: Add 1 mL of PBS (pH 7.4). Vortex for 1 minute.

-

Incubation: Shake at 37°C for 24 hours (orbital shaker, 300 rpm).

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).

-

Quantification: Inject 10 µL into HPLC (C18 column, Acetonitrile/Water gradient). Compare peak area to a standard curve prepared in DMSO.

Acceptance Criteria:

-

High Solubility: > 100 µM (Ideal for cell assays).

-

Low Solubility: < 10 µM (Requires cyclodextrin formulation or lower assay concentrations).

B. PAMPA (Parallel Artificial Membrane Permeability Assay)

-

Objective: Predict passive transcellular permeability (gut absorption).

-

System: 96-well "Sandwich" plate (Donor vs. Acceptor chamber separated by lipid-coated filter).

-

Key Step: Use a pH gradient (Donor pH 6.5 / Acceptor pH 7.4) to mimic the intestinal transition, as the carboxylic acid ionization state is critical for absorption.

Protocol 2: Primary Functional Assay (PPAR / Agonism)

Rationale: Based on the structure-activity relationship (SAR) of fibrates, the 2,5-dimethoxyphenyl group mimics the lipophilic tail of Gemfibrozil, while the hexanoic acid mimics the polar head group. We hypothesize this compound acts as a PPAR agonist.

Assay Type: Cell-based Luciferase Reporter Assay. Cell Line: HEK293 (transiently transfected) or CHO-K1 (stable lines).

DOT Diagram: PPAR Signaling & Reporter Mechanism

Caption: Mechanism of Action for the PPAR Reporter Assay. The compound drives heterodimerization and transcriptional activation.

Detailed Protocol:

-

Plasmids:

-

Expression Vector: Gal4-DBD fused to PPAR

-LBD or PPAR -

Reporter Vector: UAS-Luciferase (Upstream Activation Sequence binds Gal4).

-

Normalization: Renilla Luciferase (constitutive expression).

-

-

Cell Culture & Transfection (Day 1):

-

Seed HEK293 cells at 20,000 cells/well in 96-well white-walled plates.

-

Transfect using Lipofectamine 3000 (DNA ratio: 4:1 Reporter:Expression).

-

-

Compound Treatment (Day 2):

-

Remove media. Wash with PBS.

-

Add compound in serum-free media (0.1% BSA) to prevent protein binding.

-

Dose Response: 8-point serial dilution (e.g., 100 µM to 0.01 µM).

-

Controls:

-

Positive (PPAR

): GW7647 (1 µM). -

Positive (PPAR

): Rosiglitazone (1 µM). -

Negative: DMSO (0.1%).

-

-

-

Detection (Day 3):

-

Incubate for 18–24 hours.

-

Add Dual-Glo® Luciferase Reagent (Promega).

-

Read Firefly luminescence (Target).

-

Add Stop & Glo® Reagent.

-

Read Renilla luminescence (Normalization).

-

-

Data Analysis:

-

Calculate Ratio:

. -

Normalize to DMSO vehicle (

). -

Fit curve using non-linear regression (4-parameter logistic) to determine

.

-

Protocol 3: Metabolic Stability (Liver Microsomes)